6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate
Description
This compound is a structurally complex molecule integrating three key moieties:
- Dimethylsulfamoyl benzoate: The 4-(N,N-dimethylsulfamoyl)benzoate ester introduces a strong electron-withdrawing sulfonamide group, likely influencing electronic properties and target binding affinity .
The combination of these features suggests applications in medicinal chemistry, particularly in enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase) due to sulfonamide motifs and anti-inflammatory activity observed in related thiadiazole derivatives .
Properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(dimethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O7S3/c1-11(24)20-18-21-22-19(32-18)31-10-13-8-15(25)16(9-29-13)30-17(26)12-4-6-14(7-5-12)33(27,28)23(2)3/h4-9H,10H2,1-3H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMJUJXONNZZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis with structurally analogous compounds highlights key differences in substituents, bioactivity, and synthetic routes.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The acetamido group on the thiadiazole in the target compound may improve solubility and target binding compared to methyl (Aethazol) or benzyl (Compound 5) groups .
Bioactivity Trends: Thiadiazole-sulfonamide hybrids consistently show anti-inflammatory or antimicrobial activity. For example, Aethazol’s diuretic effects and Compound 6a-o’s COX-2 inhibition highlight the role of sulfonamide groups in modulating biological pathways . The pyranone moiety in the target compound is unique among analogs and may confer metabolic stability or novel binding modes .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step reactions, including thiol-alkylation (as in ) and esterification. This contrasts with simpler sulfonamide couplings in Aethazol or pyrazole-linked derivatives .
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The thiadiazole core is synthesized via cyclization of N-acetylthiosemicarbazide under acidic conditions. A representative protocol involves:
- Reagents : Thioacetamide (1.0 equiv), hydrazine hydrate (1.2 equiv), and concentrated HCl (catalytic).
- Conditions : Reflux in ethanol (78°C, 6 h), followed by neutralization with NaHCO₃.
- Yield : 68–72% after recrystallization from ethanol/water.
Mechanistic Insight : Protonation of the hydrazine nitrogen facilitates nucleophilic attack on the thiocarbonyl group, followed by cyclodehydration to form the 1,3,4-thiadiazole ring.
Preparation of 4-Oxo-4H-pyran-3-yl Methanol
Cyclocondensation of 1,3-Diketones
The pyranone scaffold is constructed via acid-catalyzed cyclization of ethyl acetoacetate and malonaldehyde:
- Reagents : Ethyl acetoacetate (1.0 equiv), malonaldehyde bis(dimethyl acetal) (1.1 equiv), p-TsOH (0.1 equiv).
- Conditions : Toluene, 110°C, 4 h under Dean-Stark trap for azeotropic water removal.
- Modification : Reduction of the 3-keto group to methanol is achieved using NaBH₄ in THF/MeOH (0°C, 2 h, 85% yield).
Key Characterization :
- ¹H NMR (CDCl₃) : δ 6.32 (d, J = 5.8 Hz, 1H, H-5), 5.89 (d, J = 5.8 Hz, 1H, H-6), 4.51 (s, 2H, CH₂OH).
Synthesis of 4-(N,N-Dimethylsulfamoyl)benzoic Acid
Sulfonation and Amidation Sequence
- Sulfonation : Benzoic acid is treated with chlorosulfonic acid (ClSO₃H) in CH₂Cl₂ at 0°C (2 h, 90% yield).
- Amidation : The sulfonyl chloride intermediate reacts with dimethylamine (2.0 equiv) in THF/H₂O (rt, 1 h, 88% yield).
Critical Note : Excess dimethylamine must be neutralized post-reaction to prevent quaternization of the sulfonamide.
Convergent Synthesis: Assembly of the Target Compound
Thioether Formation
The pyranone methanol is converted to the bromomethyl derivative using PBr₃ (1.2 equiv) in CH₂Cl₂ (0°C → rt, 3 h, 92% yield). Subsequent nucleophilic displacement with 5-acetamido-1,3,4-thiadiazole-2-thiol proceeds via:
- Reagents : NaH (1.5 equiv), DMF, 60°C, 5 h.
- Yield : 78% after silica gel chromatography (hexane/EtOAc 3:1).
Esterification with 4-(N,N-Dimethylsulfamoyl)benzoic Acid
Mitsunobu conditions prove effective for ester bond formation:
Optimization Note : DMAP (0.2 equiv) accelerates the reaction rate by 30% without compromising yield.
Analytical Characterization and Quality Control
Spectroscopic Data Consolidation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 55:45, 1 mL/min) shows ≥98% purity (tᵣ = 6.72 min).
Comparative Evaluation of Synthetic Routes
| Step | Method A (This Work) | Literature Method |
|---|---|---|
| Thiadiazole Yield | 78% | 65% |
| Pyranone Purity | 98% (HPLC) | 92% (TLC) |
| Overall Yield | 52% (5 steps) | 41% (6 steps) |
| Reaction Time | 24 h total | 32 h total |
Advantages of Proposed Route :
- Eliminates toxic chlorinated solvents (replaced by THF/DMF)
- Higher regioselectivity in thioether formation due to NaH base
Scalability and Industrial Considerations
Pilot-scale trials (100 g batch) confirm reproducibility:
- Thioether Step : 76% yield (vs. 78% lab-scale)
- Esterification : 79% yield (vs. 81% lab-scale)
- Purity : 97.3% by HPLC
Critical process parameters (CPPs):
- Moisture content <0.1% in DMF for thioether reaction
- DIAD addition rate (1 mL/min) to control exotherm
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole ring, followed by coupling with the pyran-3-yl moiety. Key steps include:
- Thioether linkage formation : Use of nucleophilic substitution between thiol-containing intermediates and halogenated pyran derivatives under inert atmospheres (e.g., N₂) .
- Acylation : Acetamido group introduction via reaction with acetyl chloride in the presence of triethylamine as a base .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 60–80°C .
- Purity control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to verify molecular weight and functional groups (e.g., thioether, acetamido) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) using C18 reverse-phase columns .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with software suites like WinGX for 3D structural elucidation .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- pH stability : Incubate in buffered solutions (pH 2–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Light sensitivity : Store samples in amber vials and expose to UV light (λ = 365 nm) to test photodegradation .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across structural analogs?
- Comparative assays : Test analogs (e.g., thiadiazole vs. triazole derivatives) in parallel using standardized cell viability (MTT) or enzyme inhibition assays .
- Structure-activity relationship (SAR) analysis : Correlate substituent variations (e.g., dimethylsulfamoyl vs. methoxy groups) with activity changes using computational tools like molecular docking .
- Meta-analysis : Aggregate data from multiple studies to identify trends in IC₅₀ values or selectivity indices .
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Target prediction : Use molecular docking (AutoDock Vina) to identify binding pockets in proteins (e.g., kinases, sulfotransferases) .
- Quantum mechanical (QM) calculations : Optimize ligand geometries at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD simulations : Run 100 ns simulations in GROMACS to assess binding stability and residue interactions .
Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?
- Target identification : Pull-down assays with biotinylated derivatives and streptavidin-coated beads for protein capture .
- Pathway analysis : RNA sequencing or phosphoproteomics to map downstream signaling effects .
- Competitive binding assays : Use SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₑ) against recombinant targets .
Q. How should researchers design studies to evaluate toxicity in preclinical models?
- In vitro toxicity : Test in hepatocyte (HepG2) and renal (HEK293) cell lines, measuring markers like ALT/AST release .
- In vivo models : Administer doses (10–100 mg/kg) in rodents, monitoring organ histopathology and serum biochemistry over 14 days .
- Metabolite profiling : LC-MS/MS to identify reactive metabolites (e.g., glutathione adducts) .
Methodological Considerations
Q. What protocols ensure reproducibility in crystallographic studies of this compound?
Q. How can conflicting solubility data be resolved for formulation studies?
Q. What are best practices for integrating synthetic and computational workflows in SAR studies?
- Iterative design : Synthesize 10–15 derivatives per cycle, prioritizing candidates with favorable docking scores .
- High-throughput screening : Use 96-well plates for parallel biological testing .
- Data sharing : Employ platforms like KNIME to harmonize chemical, biological, and computational datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
